molecular formula C24H18O4 B11155411 5-hydroxy-2-phenyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one

5-hydroxy-2-phenyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one

Cat. No.: B11155411
M. Wt: 370.4 g/mol
InChI Key: CLCAOWVPPHNIER-UHFFFAOYSA-N
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Description

5-hydroxy-2-phenyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-phenyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 5-hydroxy-2-phenyl-4H-chromen-4-one and 4-vinylbenzyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, scaling up of the process, and implementation of continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-phenyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group at the 4-position can be reduced to form a dihydro derivative.

    Substitution: The vinyl group can undergo electrophilic addition reactions, such as halogenation or hydroboration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like bromine or borane in tetrahydrofuran (THF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or hydroborated products.

Scientific Research Applications

5-hydroxy-2-phenyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-phenyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can scavenge free radicals, thereby reducing oxidative stress.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.

    Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-2-phenyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one is unique due to the presence of the vinylbenzyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C24H18O4

Molecular Weight

370.4 g/mol

IUPAC Name

7-[(4-ethenylphenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C24H18O4/c1-2-16-8-10-17(11-9-16)15-27-19-12-20(25)24-21(26)14-22(28-23(24)13-19)18-6-4-3-5-7-18/h2-14,25H,1,15H2

InChI Key

CLCAOWVPPHNIER-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O

Origin of Product

United States

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